molecular formula C17H28O6 B14284239 2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid CAS No. 137371-52-9

2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid

Cat. No.: B14284239
CAS No.: 137371-52-9
M. Wt: 328.4 g/mol
InChI Key: GXCJZVPFMICXTH-UHFFFAOYSA-N
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Description

2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid is an organic compound with the molecular formula C17H28O6 It is a derivative of undecenoic acid and is characterized by the presence of ester and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid typically involves esterification reactions. One common method is the reaction of undecenoic acid with a suitable alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of immobilized catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or

Properties

CAS No.

137371-52-9

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-undec-10-enoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C17H28O6/c1-4-5-6-7-8-9-10-11-12-15(18)22-14(3)17(21)23-13(2)16(19)20/h4,13-14H,1,5-12H2,2-3H3,(H,19,20)

InChI Key

GXCJZVPFMICXTH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(=O)C(C)OC(=O)CCCCCCCCC=C

Origin of Product

United States

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